1-(1H-indol-1-yl)butan-2-amine
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Overview
Description
1-(1H-indol-1-yl)butan-2-amine is a compound that features an indole ring system attached to a butan-2-amine chain. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the reaction might involve a butan-2-one derivative as the starting material .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently used to form C-N bonds efficiently. These methods are scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(1H-indol-1-yl)butan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1H-indol-1-yl)butan-2-amine involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may influence pathways related to neurotransmission, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter.
1-(1H-indol-2-yl)ethanamine: Studied for its anticancer properties.
1-(1H-indol-3-yl)propan-2-amine: Investigated for its psychoactive effects.
Uniqueness: 1-(1H-indol-1-yl)butan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to other indole derivatives .
Properties
CAS No. |
1267130-42-6 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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